molecular formula C13H17ClFNO2S B2490455 1-(3-CHLORO-4-FLUOROBENZENESULFONYL)-3,5-DIMETHYLPIPERIDINE CAS No. 613657-50-4

1-(3-CHLORO-4-FLUOROBENZENESULFONYL)-3,5-DIMETHYLPIPERIDINE

Cat. No.: B2490455
CAS No.: 613657-50-4
M. Wt: 305.79
InChI Key: QXDJONOJLMDIMS-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorobenzenesulfonyl)-3,5-dimethylpiperidine is a complex organic compound that belongs to the class of sulfonyl piperidines. This compound is characterized by the presence of a chlorofluorobenzene moiety attached to a sulfonyl group, which is further connected to a dimethylpiperidine ring. The unique structural features of this compound make it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-fluorobenzenesulfonyl)-3,5-dimethylpiperidine typically involves multiple steps. One common method starts with the preparation of 3-chloro-4-fluorobenzenesulfonyl chloride, which is then reacted with 3,5-dimethylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-fluorobenzenesulfonyl)-3,5-dimethylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorofluorobenzene moiety can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzene ring.

Scientific Research Applications

1-(3-Chloro-4-fluorobenzenesulfonyl)-3,5-dimethylpiperidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorobenzenesulfonyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The chlorofluorobenzene moiety can enhance the compound’s binding affinity and specificity for certain receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine hydrochloride
  • 1-(3-Chloro-4-fluorobenzenesulfonyl)piperazine

Uniqueness

Compared to similar compounds, 1-(3-chloro-4-fluorobenzenesulfonyl)-3,5-dimethylpiperidine has unique structural features that may confer distinct biological activities. The presence of the dimethylpiperidine ring can influence the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)sulfonyl-3,5-dimethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClFNO2S/c1-9-5-10(2)8-16(7-9)19(17,18)11-3-4-13(15)12(14)6-11/h3-4,6,9-10H,5,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDJONOJLMDIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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